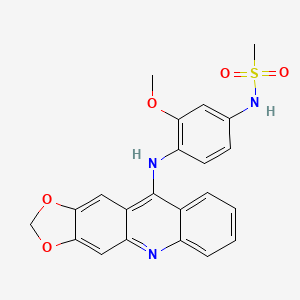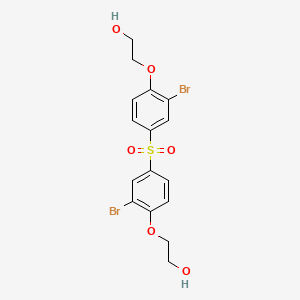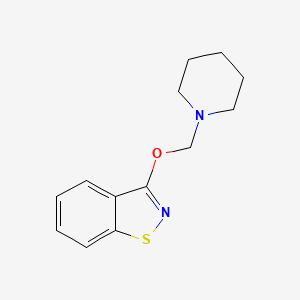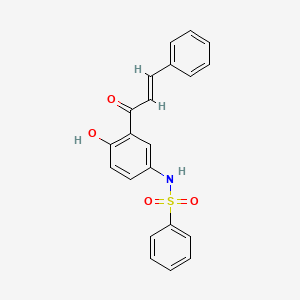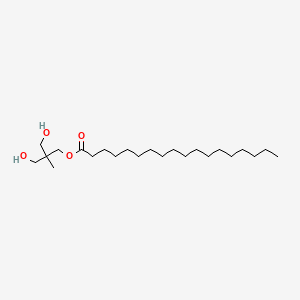
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is an organic compound with the molecular formula C41H80O6. It is a type of ester formed from the reaction between stearic acid and a polyol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate can be synthesized through esterification reactions. The primary method involves the reaction of stearic acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release stearic acid and the polyol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monostearate: Another ester of stearic acid, commonly used as an emulsifier.
Propylene glycol stearate: Similar in structure but with a different polyol component.
Sorbitan monostearate: Used in similar applications but derived from sorbitol.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate is unique due to its specific polyol component, which imparts distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
94088-83-2 |
|---|---|
Molekularformel |
C23H46O4 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] octadecanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)27-21-23(2,19-24)20-25/h24-25H,3-21H2,1-2H3 |
InChI-Schlüssel |
XVKLFAFJGQHUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


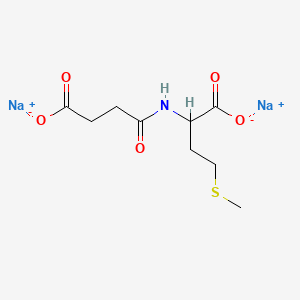
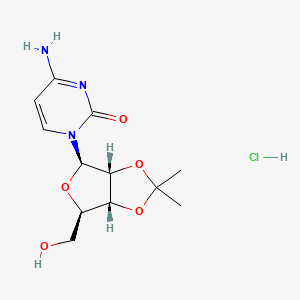
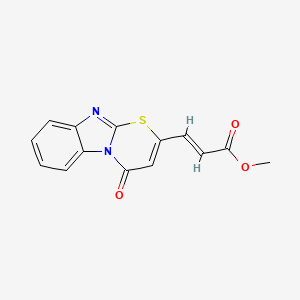
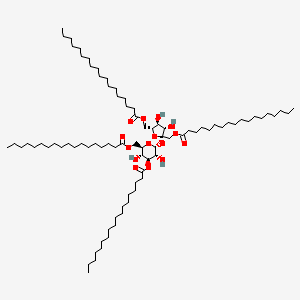



![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
